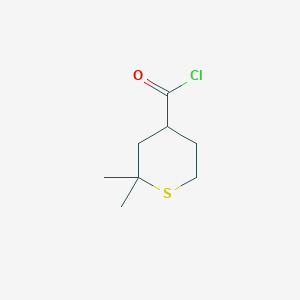
2,2-Dimethylthiane-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylthiane-4-carbonyl chloride is an organosulfur compound characterized by a thiane ring substituted with two methyl groups at the 2-position and a carbonyl chloride group at the 4-position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthiane-4-carbonyl chloride typically involves the chlorination of 2,2-Dimethylthiane-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, leading to the formation of the corresponding acid chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylthiane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the thiane ring to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Applications De Recherche Scientifique
2,2-Dimethylthiane-4-carbonyl chloride finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The reactivity of 2,2-Dimethylthiane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily undergoes nucleophilic attack, leading to the formation of various derivatives. The thiane ring provides structural stability and influences the compound’s reactivity through electronic effects.
Comparaison Avec Des Composés Similaires
2,2-Dimethylthiane-4-carboxylic acid: The precursor to the carbonyl chloride derivative.
2,2-Dimethylthiane-4-methyl ester: Another derivative with different reactivity.
Thiane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 2,2-Dimethylthiane-4-carbonyl chloride is unique due to the presence of both the thiane ring and the carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
74376-78-6 |
|---|---|
Formule moléculaire |
C8H13ClOS |
Poids moléculaire |
192.71 g/mol |
Nom IUPAC |
2,2-dimethylthiane-4-carbonyl chloride |
InChI |
InChI=1S/C8H13ClOS/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3 |
Clé InChI |
RJGGOSXPRNHSRY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCS1)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



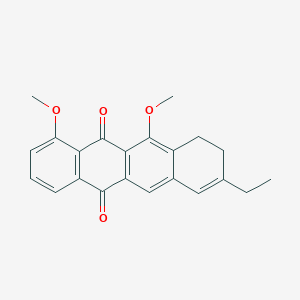
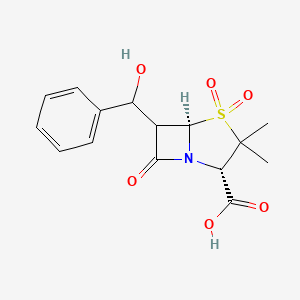
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

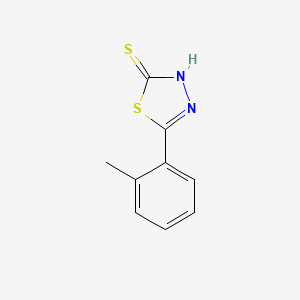

![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
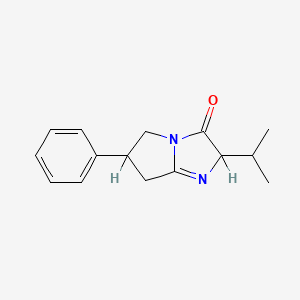

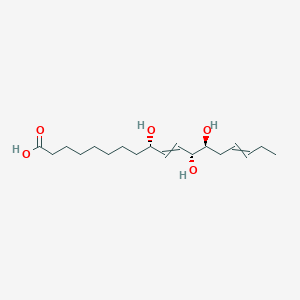
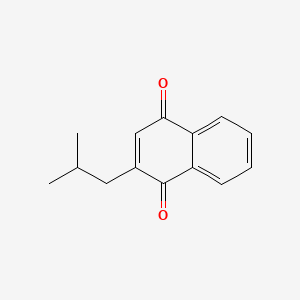
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
